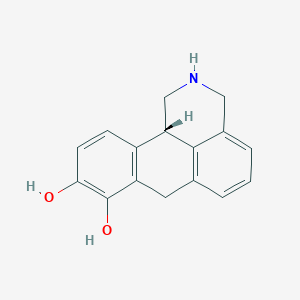

Dinapsoline

Übersicht

Beschreibung

Dinapsoline is a potent dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. This compound is known for its ability to produce robust rotational activity in animal models, making it a valuable tool in neuropharmacological research .

Vorbereitungsmethoden

The synthesis of dinapsoline involves several key steps, including the construction and selective reduction of 2’-azadimethoxybenzanthrone. The process begins with the Friedel-Crafts acylation of 4-bromoisoquinoline, followed by a Suzuki cross-coupling reaction with aryl boronic acid. The final steps involve selective reduction using sodium borohydride and sodium cyanoborohydride . This method is suitable for large-scale production and avoids the need for nitrogen protection and deprotection steps .

Analyse Chemischer Reaktionen

Chemical Reactions of Dinapsoline

This compound undergoes a variety of chemical reactions, which can be classified into several categories:

Oxidation Reactions

This compound can be oxidized to form quinone derivatives. These reactions are significant as quinones serve as important intermediates in various chemical processes.

-

Common Oxidizing Agents :

-

Potassium permanganate

-

Chromium trioxide

-

Reduction Reactions

Selective reduction is crucial for modifying this compound's structure and enhancing its pharmacological properties. This can be achieved using:

-

Common Reducing Agents :

-

Sodium borohydride

-

Sodium cyanoborohydride

-

Substitution Reactions

Substitution reactions on the aromatic rings of this compound can alter its pharmacological profile significantly. These reactions may involve:

-

Electrophilic aromatic substitution

-

Nucleophilic substitution

Pharmacological Implications of Chemical Reactions

The various chemical reactions that this compound undergoes not only facilitate its synthesis but also play a crucial role in modifying its pharmacological properties. For instance:

-

Oxidation to Quinones : This transformation can enhance the compound's reactivity and interaction with biological targets.

-

Substitution Reactions : Modifications through substitution can lead to derivatives with improved selectivity and efficacy at dopamine receptors.

Research has shown that certain derivatives exhibit enhanced binding affinities for dopamine receptors compared to the parent compound, indicating that chemical modifications can significantly influence therapeutic outcomes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

Dinapsoline has been shown to produce robust behavioral effects in animal models, particularly in inducing contralateral rotation in rats with unilateral lesions of the medial forebrain bundle, a standard model for Parkinson's disease. The efficacy of this compound was assessed through various routes of administration (subcutaneous and oral), demonstrating significant motor activity enhancement without the development of tolerance over chronic treatment periods .

Parkinson's Disease

This compound's principal application lies in its potential to treat Parkinson's disease. The compound has been evaluated for its ability to ameliorate motor deficits associated with the disease. In studies involving animal models, this compound administration resulted in improved motor function and reduced symptoms related to dopaminergic dysfunction .

Case Study:

- In a study involving rats with induced Parkinsonian symptoms, this compound administration led to significant improvements in rotational behavior, indicating enhanced motor control. The effects were dose-dependent and could be blocked by selective D1 receptor antagonists, confirming its mechanism of action .

Schizophrenia

Emerging research suggests that this compound may also have therapeutic implications for cognitive deficits associated with schizophrenia. As a D1 receptor agonist, it may enhance cognitive functions that are often impaired in individuals with schizophrenia-spectrum disorders .

Clinical Trial Insights:

- A proof-of-principle study indicated that D1 receptor agonists could potentially improve working memory deficits in patients with schizotypal personality disorder. Although this compound was not directly tested in this trial, its pharmacological profile aligns with the therapeutic strategies being explored for cognitive enhancement in schizophrenia .

Comparative Analysis of D1 Receptor Agonists

To better understand the significance of this compound among other D1 receptor agonists, the following table summarizes key findings from various studies:

Wirkmechanismus

Dinapsoline exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the modulation of neuronal activity and improved motor function .

Vergleich Mit ähnlichen Verbindungen

Dinapsoline is unique among dopamine D1 receptor agonists due to its potent activity and low tendency to cause tolerance in animal models . Similar compounds include:

Dihydrexidine: Another dopamine D1 receptor agonist with similar pharmacological properties but higher selectivity for D1 receptors.

Dinoxyline: A compound with a similar structure to this compound but different pharmacokinetic properties.

Doxanthrine: A dopamine D1 receptor agonist with a different chemical structure but comparable efficacy.

This compound’s unique combination of potency and low tolerance makes it a valuable compound for both research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

458563-40-1 |

|---|---|

Molekularformel |

C16H16BrNO2 |

Molekulargewicht |

334.21 g/mol |

IUPAC-Name |

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide |

InChI |

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1 |

InChI-Schlüssel |

SBRUGRQLZCBKMD-ZOWNYOTGSA-N |

SMILES |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O |

Isomerische SMILES |

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

Kanonische SMILES |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-dinapsoline 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline dinapsoline |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.